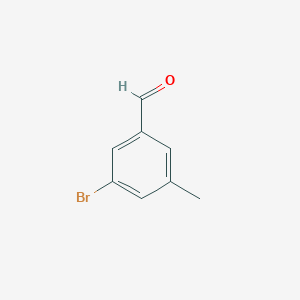

3-Bromo-5-methylbenzaldehyde

Description

Overview and Significance in Organic Synthesis

3-Bromo-5-methylbenzaldehyde is an aromatic aldehyde that serves as a crucial building block in the field of organic synthesis. Its structure, featuring a benzene (B151609) ring substituted with a bromine atom, a methyl group, and a formyl (aldehyde) group, provides a unique combination of reactive sites. nih.gov This trifunctional nature allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. guidechem.com

The aldehyde group is susceptible to nucleophilic addition and can be readily oxidized to a carboxylic acid or reduced to an alcohol. The bromine atom, a halogen, can participate in various cross-coupling reactions, such as Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds. Furthermore, the bromine and methyl groups on the aromatic ring influence the regioselectivity of electrophilic aromatic substitution reactions. The interplay of these functional groups makes this compound a versatile reagent for constructing diverse molecular architectures.

The significance of this compound in organic synthesis is underscored by its application in the preparation of heterocyclic compounds and other substituted aromatic systems. For instance, it has been utilized in the synthesis of derivatives of coumarin, a class of compounds with notable biological activities. unica.it

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 188813-04-9 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid, semi-solid, or liquid |

This table is populated with data from multiple sources. nih.govsigmaaldrich.commatrix-fine-chemicals.com

Historical Context of Halogenated Benzaldehydes in Chemical Literature

Halogenated benzaldehydes, a class of compounds to which this compound belongs, have a long-standing history in chemical literature. Their utility as synthetic intermediates has been recognized for many years, driven by the reactivity imparted by the halogen and aldehyde functionalities. Historically, these compounds have been instrumental in the development of fundamental organic reactions.

For example, the Perkin condensation, a classic method for the synthesis of cinnamic acids, has been applied to halogenated salicylaldehydes to produce substituted coumarins. unica.it This highlights the historical importance of halogenated aldehydes in building complex molecular frameworks. The presence of a halogen atom provides a handle for further synthetic manipulations, a feature that has been exploited by organic chemists for decades.

The study of halogenated benzaldehydes has also contributed to our understanding of structure-activity relationships. The type and position of the halogen atom on the benzene ring can significantly influence the electronic properties and reactivity of the molecule. This has been a subject of interest in physical organic chemistry and has practical implications in the design of new molecules with desired properties.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound continues to focus on its role as a versatile intermediate in the synthesis of high-value chemical entities. It is actively being investigated for its potential in medicinal chemistry and materials science. lookchem.com For example, derivatives of benzaldehyde (B42025) have been synthesized and evaluated for their anticancer properties, demonstrating the potential for this class of compounds in drug discovery.

Future directions for research on this compound are likely to expand into new areas of application. Its utility as a building block will continue to be exploited in the development of novel pharmaceuticals and agrochemicals. lookchem.com Furthermore, its role in the synthesis of new materials, such as those with specific optical or electronic properties, is an emerging area of investigation. The ability to precisely introduce bromine and other functional groups via this intermediate will remain a valuable tool for chemists in both academic and industrial settings.

Table 2: Spectroscopic Data for this compound

| Type of Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.98 (s, aldehyde proton) |

| ¹³C NMR | δ 191.0 (aldehyde carbon) |

This table contains data from a publicly available source.

Table 3: Synthetic Applications of this compound

| Reaction Type | Product Class | Significance |

| Perkin Condensation | Substituted Coumarins | Access to biologically active heterocyclic compounds. |

| Nucleophilic Addition | Secondary Alcohols | Formation of new C-C bonds and introduction of hydroxyl functionality. |

| Oxidation | Carboxylic Acids | Conversion of the aldehyde to a more oxidized functional group. |

| Reductive Amination | Amines | Synthesis of amine-containing molecules. |

This table summarizes information from multiple sources. unica.itsmolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSLPBFUZSQMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586362 | |

| Record name | 3-Bromo-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188813-04-9 | |

| Record name | 3-Bromo-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methylbenzaldehyde

Direct Bromination Approaches

Direct bromination of an aromatic ring offers a straightforward pathway to introduce a bromine substituent. However, achieving the desired regioselectivity is a critical challenge that necessitates careful consideration of the starting material and reaction conditions.

Regioselective Bromination of 3-Methylbenzaldehyde (B113406) Precursors

The direct bromination of 3-methylbenzaldehyde presents a potential route to 3-bromo-5-methylbenzaldehyde. In this electrophilic aromatic substitution reaction, the directing effects of the existing substituents on the benzene (B151609) ring play a crucial role. The methyl group is an ortho, para-director, while the aldehyde group is a meta-director. This creates a complex regiochemical outcome. The position meta to the aldehyde and ortho to the methyl group (position 2) and the position meta to the aldehyde and para to the methyl group (position 5) are both activated.

A study on the bromination of 3-nitrobenzaldehyde (B41214) using N-bromosuccinimide in concentrated sulfuric acid resulted in the formation of 3-bromo-5-nitrobenzaldehyde (B1283693) in an 82% yield. chemicalbook.com This suggests that the position meta to the deactivating group can be selectively brominated. While the electronic properties of a methyl group differ significantly from a nitro group, this result provides a basis for exploring similar conditions for the bromination of 3-methylbenzaldehyde.

Catalytic Systems in Direct Bromination

To enhance the selectivity and efficiency of direct bromination, various catalytic systems can be employed. Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used to polarize the bromine molecule, generating a more potent electrophile. The choice of catalyst and solvent can significantly influence the regioselectivity of the reaction. While specific catalytic systems for the direct synthesis of this compound from 3-methylbenzaldehyde are not extensively detailed in readily available literature, the principles of electrophilic aromatic substitution suggest that a careful selection of a Lewis acid catalyst and a non-polar solvent could favor the desired isomer.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield of this compound and minimizing the formation of unwanted isomers. Key parameters that can be adjusted include:

Temperature: Lower temperatures can often increase the selectivity of electrophilic aromatic substitution reactions.

Reaction Time: Monitoring the reaction progress is crucial to ensure complete conversion of the starting material while preventing over-bromination or side reactions.

Stoichiometry of Reagents: The molar ratio of the brominating agent to the substrate must be carefully controlled to favor mono-bromination.

A general procedure for the bromination of a substituted benzaldehyde (B42025) involves dissolving the aldehyde in a suitable solvent, adding a catalyst, and then introducing the brominating agent, often at a controlled temperature. The reaction is then typically stirred for a specific period before being quenched and worked up to isolate the product.

Synthesis via Functional Group Interconversions

An alternative and often more selective approach to this compound involves the manipulation of functional groups on a molecule that already contains the desired bromo-methyl substitution pattern.

Transformation from Related Bromo-methylaromatic Compounds

One plausible route starts from 1-bromo-3,5-dimethylbenzene. This commercially available starting material possesses the correct substitution pattern. The synthetic challenge then lies in the selective oxidation of one of the methyl groups to an aldehyde. This transformation can be challenging as both methyl groups are chemically equivalent. However, under controlled oxidation conditions, it may be possible to achieve mono-oxidation.

Another potential precursor is 3-bromo-5-methylbenzoic acid. The carboxylic acid group can be reduced to a primary alcohol, (3-bromo-5-methylphenyl)methanol (B1290704), which can then be oxidized to the desired aldehyde. This two-step process offers a high degree of control and avoids the regioselectivity issues associated with direct bromination of 3-methylbenzaldehyde. For instance, the reduction of 3-bromo-4-methylbenzoic acid to (3-bromo-4-methylphenyl)methanol (B151461) has been reported, demonstrating the feasibility of the initial reduction step.

Aldehyde Group Formation from Benzylic Precursors

The final step in many functional group interconversion strategies is the oxidation of a benzylic precursor, such as a benzyl (B1604629) alcohol or a benzyl halide, to the corresponding aldehyde.

The oxidation of (3-bromo-5-methylphenyl)methanol to this compound is a key transformation. A variety of mild oxidizing agents can be employed for this purpose to avoid over-oxidation to the carboxylic acid. Common reagents for this conversion include:

Pyridinium chlorochromate (PCC)

Pyridinium dichromate (PDC)

Manganese dioxide (MnO₂)

Dess-Martin periodinane

The oxidation of (3-bromo-2-methylphenyl)methanol (B1336436) to 3-bromo-2-methylbenzaldehyde (B1279399) using manganese (IV) oxide has been documented, showcasing the effectiveness of this reagent for such transformations. echemi.com A similar protocol could likely be applied to the synthesis of this compound from its corresponding benzyl alcohol.

Below is a table summarizing the potential synthetic precursors and the key transformations required to obtain this compound.

| Starting Material | Key Transformation(s) | Target Product |

| 3-Methylbenzaldehyde | Direct Bromination | This compound |

| 1-Bromo-3,5-dimethylbenzene | Selective Oxidation of one methyl group | This compound |

| 3-Bromo-5-methylbenzoic acid | 1. Reduction to benzyl alcohol2. Oxidation to aldehyde | This compound |

| (3-Bromo-5-methylphenyl)methanol | Oxidation of benzyl alcohol | This compound |

Halogenation of Methylbenzaldehyde Derivatives

The synthesis of this compound can be effectively achieved through the electrophilic aromatic substitution of 3-methylbenzaldehyde. This reaction involves the direct bromination of the aromatic ring, where the regioselectivity of the substitution is dictated by the directing effects of the existing methyl and aldehyde functional groups.

The methyl group (-CH₃) is an ortho-, para-directing activator, meaning it increases the electron density at the positions ortho and para to it, making these sites more susceptible to electrophilic attack. Conversely, the aldehyde group (-CHO) is a meta-directing deactivator, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

In the case of 3-methylbenzaldehyde, the positions ortho and para to the methyl group are 2, 4, and 6. The positions meta to the aldehyde group are 3 and 5. The position that is meta to the aldehyde group and also ortho or para to the methyl group is position 5. Therefore, the bromination of 3-methylbenzaldehyde is expected to yield this compound as a significant product.

The reaction is typically carried out using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the bromine molecule, generating a stronger electrophile (Br⁺) that can attack the aromatic ring.

A general reaction scheme is presented below:

Reaction Scheme: Bromination of 3-Methylbenzaldehyde

| Reactant | Reagent | Catalyst | Product |

| 3-Methylbenzaldehyde | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | This compound |

It is important to control the reaction conditions, such as temperature and reaction time, to minimize the formation of polybrominated byproducts.

Advanced Synthetic Strategies

Recent advancements in chemical synthesis have led to the development of more sustainable, efficient, and sophisticated methods for preparing compounds like this compound. These strategies aim to reduce environmental impact, improve safety, and enable the synthesis of complex chiral molecules.

Green Chemistry Approaches for this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several greener alternatives to traditional bromination methods exist.

One approach involves replacing hazardous reagents and solvents. For instance, instead of using elemental bromine, which is highly corrosive and toxic, N-bromosuccinimide (NBS) can be employed as a brominating agent. NBS is a solid and is generally safer to handle.

Furthermore, the use of environmentally benign solvents, such as water or ionic liquids, is a key aspect of green synthesis. Aqueous bromination reactions, often facilitated by a catalyst, can offer a safer and more sustainable alternative to reactions conducted in chlorinated solvents.

| Green Chemistry Approach | Reagent/Solvent | Advantages |

| Alternative Brominating Agent | N-Bromosuccinimide (NBS) | Safer to handle, reduces formation of HBr byproduct. |

| Greener Solvents | Water, Ionic Liquids | Reduced toxicity and environmental impact compared to chlorinated solvents. |

| Catalysis | Zeolites, solid acids | Can lead to higher selectivity and easier catalyst recovery. |

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly in terms of safety, efficiency, and scalability. In a flow system, reactants are continuously pumped through a reactor, where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

For the synthesis of this compound, a continuous flow setup could involve pumping a solution of 3-methylbenzaldehyde and a brominating agent through a heated microreactor. The small dimensions of the microreactor provide excellent heat and mass transfer, leading to faster reaction times and higher yields. This approach can also enhance safety when dealing with hazardous reagents like bromine, as only small quantities are reacting at any given time.

Advantages of Flow Chemistry for this compound Synthesis:

Enhanced Safety: Small reaction volumes minimize the risk associated with hazardous reagents and exothermic reactions.

Improved Control: Precise control over reaction parameters leads to higher selectivity and reproducibility.

Faster Reactions: Efficient mixing and heat transfer accelerate reaction rates.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Asymmetric Synthesis Incorporating this compound

This compound can serve as a valuable starting material in asymmetric synthesis to produce chiral molecules with high enantiomeric purity. The aldehyde functional group is a versatile handle for various carbon-carbon bond-forming reactions that can be rendered asymmetric through the use of chiral catalysts or auxiliaries.

Several types of asymmetric reactions can be envisioned using this compound as a substrate:

Asymmetric Nucleophilic Addition: Chiral organometallic reagents or the use of chiral catalysts can facilitate the enantioselective addition of nucleophiles (e.g., alkyl, aryl, or alkynyl groups) to the carbonyl carbon of the aldehyde.

Asymmetric Aldol (B89426) and Henry Reactions: The use of chiral catalysts can control the stereochemical outcome of aldol-type reactions with enolates or nitroalkanes, respectively.

Asymmetric Allylation and Propargylation: Chiral reagents or catalysts can be used to introduce allyl or propargyl groups to the aldehyde in an enantioselective manner.

Asymmetric Stetter Reaction: This reaction involves the conjugate addition of an aldehyde to an activated alkene, and its asymmetric variant can be catalyzed by chiral N-heterocyclic carbenes.

The resulting chiral products, containing the 3-bromo-5-methylphenyl moiety, can be valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The bromine atom also provides a handle for further functionalization through cross-coupling reactions.

| Asymmetric Reaction Type | Potential Chiral Product |

| Asymmetric Alkylation | Chiral secondary alcohol |

| Asymmetric Henry Reaction | Chiral β-nitro alcohol |

| Asymmetric Allylation | Chiral homoallylic alcohol |

| Asymmetric Stetter Reaction | Chiral 1,4-dicarbonyl compound |

Reactivity and Reaction Mechanisms of 3 Bromo 5 Methylbenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group is a primary site of chemical reactivity in 3-Bromo-5-methylbenzaldehyde, characterized by the electrophilic nature of the carbonyl carbon.

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, leading to a variety of addition products. This reactivity is a cornerstone of aldehyde chemistry. For instance, Grignard reagents can add to the carbonyl to form secondary alcohols, and the addition of hydrogen cyanide yields a cyanohydrin.

Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are also common. The Wittig reaction, for example, allows for the conversion of the aldehyde into an alkene. Another key reaction is the aldol (B89426) condensation; however, since this compound lacks α-hydrogens, it cannot self-condense via this pathway but can participate in crossed-aldol condensations with other enolizable aldehydes or ketones. byjus.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Grignard Reaction | RMgX, then H₃O⁺ | Secondary alcohol |

| Cyanohydrin Formation | NaCN, H⁺ | Cyanohydrin |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

| Crossed-Aldol Condensation | Enolizable aldehyde/ketone, Base | β-Hydroxy aldehyde/ketone |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can effectively convert this compound into 3-Bromo-5-methylbenzoic acid. This transformation is a common reaction for aldehydes. askfilo.com

Reduction: Conversely, the aldehyde can be reduced to 3-Bromo-5-methylbenzyl alcohol. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method for this reduction.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 3-Bromo-5-methylbenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 3-Bromo-5-methylbenzyl alcohol |

The reaction of this compound with primary amines and related compounds is a classic example of nucleophilic addition to the carbonyl group, followed by elimination of water to form a carbon-nitrogen double bond. byjus.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under mildly acidic conditions yields imines. byjus.comorganic-chemistry.orgredalyc.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime, this compound oxime. This specific derivative is documented in chemical literature. rsc.orgaobchem.comorganic-chemistry.orgorientjchem.org

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones, which are often crystalline solids used for the characterization of aldehydes. bhu.ac.inresearchgate.net

These reactions are generally catalyzed by a weak acid and proceed via a carbinolamine intermediate.

Reactions Involving the Aromatic Ring

The substituents on the benzene (B151609) ring dictate the position and rate of further substitution reactions.

The aromatic ring of this compound is moderately deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-withdrawing aldehyde and bromo groups. However, the methyl group is an activating group. The directing effects of the substituents are as follows:

Aldehyde (-CHO): A deactivating, meta-directing group. youtube.com

Bromo (-Br): A deactivating, ortho, para-directing group. libretexts.org

Methyl (-CH₃): An activating, ortho, para-directing group. libretexts.org

The positions ortho to the methyl group are C4 and C6. The positions para to the methyl group is unavailable. The positions ortho to the bromo group are C2 and C4. The position para to the bromo group is C6. The positions meta to the aldehyde group are C1 (occupied by methyl) and C5 (occupied by bromo).

Considering these effects, incoming electrophiles are directed to the positions that are activated or least deactivated. The C4 and C6 positions are favored by both the methyl and bromo groups. Therefore, electrophilic substitution, such as nitration or further halogenation, would be expected to yield a mixture of 4- and 6-substituted products. For example, nitration with nitric acid and sulfuric acid would likely produce 3-Bromo-5-methyl-4-nitrobenzaldehyde and 3-Bromo-5-methyl-6-nitrobenzaldehyde. A similar directive effect is observed in the bromination of m-nitrobenzaldehyde, which yields 3-bromo-5-nitrobenzaldehyde (B1283693). chemicalbook.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-5-methyl-4-nitrobenzaldehyde / 3-Bromo-5-methyl-6-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 3,4-Dibromo-5-methylbenzaldehyde / 2,5-Dibromo-3-methylbenzaldehyde |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the strongly deactivating aldehyde group is meta to the bromine atom, and the methyl group is electron-donating. Consequently, the bromine atom is not activated towards the standard addition-elimination SNAr mechanism. Reactions with common nucleophiles under typical SNAr conditions are therefore not expected to be facile. Substitution would likely require harsh conditions or proceed through an alternative mechanism, such as one involving a benzyne (B1209423) intermediate, which would necessitate the use of an exceptionally strong base like sodium amide.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. This compound, possessing an aryl bromide moiety, is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, a typical Suzuki-Miyaura reaction would involve its reaction with an arylboronic acid to form a biaryl product. The reaction is compatible with a wide range of functional groups, including the aldehyde present in the substrate.

Illustrative Reaction: this compound + Arylboronic acid → 3-Aryl-5-methylbenzaldehyde

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene. arkat-usa.org This reaction would allow for the introduction of a vinyl group at the 3-position of the benzaldehyde (B42025) ring.

Illustrative Reaction: this compound + Alkene → 3-Vinyl-5-methylbenzaldehyde

The success of the Heck reaction is often dependent on the nature of the alkene and the reaction conditions. Electron-deficient alkenes, such as acrylates, are often highly effective coupling partners. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov This would provide a route to 3-alkynyl-5-methylbenzaldehydes.

Illustrative Reaction: this compound + Terminal alkyne → 3-Alkynyl-5-methylbenzaldehyde

The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups. rsc.orgresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 3-Aryl-5-methylbenzaldehyde |

| Heck | Alkene | Pd catalyst, Base | 3-Vinyl-5-methylbenzaldehyde |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 3-Alkynyl-5-methylbenzaldehyde |

Mechanistic Investigations of Ring Functionalization

The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. This is often the rate-determining step. The presence of an electron-withdrawing aldehyde group on the aromatic ring of this compound is expected to facilitate this step by making the carbon-bromine bond more susceptible to cleavage. Conversely, the electron-donating methyl group may have a slight retarding effect. chemrxiv.org

Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation with the organoboron (in Suzuki), organoalkene (in Heck), or organocopper (derived from the alkyne in Sonogashira) species. The base plays a crucial role in the Suzuki reaction by activating the boronic acid. researchgate.net

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the catalytically active palladium(0) species. researchgate.net

The specific ligand coordinated to the palladium center can significantly influence the efficiency and selectivity of these reactions by affecting the rates of the individual steps in the catalytic cycle. rsc.org

Reactions at the Methyl Group

The methyl group of this compound is a benzylic position, making it susceptible to functionalization through various synthetic methods.

Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them more reactive towards radical abstraction. libretexts.org This property can be exploited for the introduction of functional groups at the methyl position. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN). chadsprep.com This would yield 3-bromo-5-(bromomethyl)benzaldehyde, a versatile intermediate for further derivatization through nucleophilic substitution reactions.

The mechanism of benzylic bromination with NBS proceeds via a radical chain reaction. nih.gov

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator or by UV light, which generates a bromine radical from a trace amount of HBr reacting with NBS. youtube.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction is terminated by the combination of any two radical species.

The stability of the intermediate benzylic radical is a key driving force for the selectivity of this reaction. libretexts.org

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are highly efficient for the synthesis of complex molecules, particularly heterocycles. nih.gov The aldehyde functionality of this compound makes it a suitable component for several important MCRs.

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or dihydropyrimidinethiones. nih.gov The use of this compound in this reaction would lead to the formation of a dihydropyrimidinone with the 3-bromo-5-methylphenyl group at the 4-position of the heterocyclic ring. nih.govsemanticscholar.orgglobalresearchonline.net

Hantzsch Pyridine (B92270) Synthesis: This is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.orgresearchgate.net Incorporating this compound in this synthesis would yield a pyridine derivative bearing the 3-bromo-5-methylphenyl substituent. nih.govnih.govrsc.org

| Reaction | Key Reactants | Heterocyclic Product |

| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Synthesis | 2x β-ketoester, Ammonia source | Dihydropyridine/Pyridine |

Complex Molecule Construction

This compound serves as a versatile building block in organic synthesis for the construction of more complex molecular architectures. Its utility stems from the presence of two key functional groups: an aldehyde and an aryl bromide. These groups can undergo a variety of chemical transformations, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom at the meta-position relative to the aldehyde and methyl groups, along with the aldehyde functionality itself, provides multiple reaction sites for chemists to elaborate the molecule into more intricate structures.

A primary application of this compound in the synthesis of complex molecules is through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the creation of biaryl structures and for attaching various unsaturated moieties to an aromatic ring. The carbon-bromine bond in this compound is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can lead to the formation of a diverse range of products.

One of the most powerful of these methods is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds between sp²-hybridized carbon atoms, leading to the synthesis of biaryl compounds. For instance, this compound can be reacted with various arylboronic acids to generate substituted biphenyl-3-carbaldehydes. These products can then be further modified at the aldehyde group, making this a valuable route to complex, functionalized biaryl systems. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar bromo-substituted benzaldehydes in Suzuki-Miyaura couplings is well-established. For example, 5-bromosalicylaldehyde (B98134) has been successfully coupled with a variety of arylboronic acids, demonstrating the feasibility of this transformation on a substituted bromobenzaldehyde scaffold. researchgate.net

The Heck reaction is another important palladium-catalyzed transformation that can be employed with this compound. wikipedia.org This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This allows for the introduction of vinyl groups onto the aromatic ring, which are valuable handles for further synthetic manipulations. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. A variety of alkenes can be used as coupling partners, including acrylates, styrenes, and other vinyl derivatives. The products of the Heck reaction, substituted stilbenes and cinnamaldehydes, are important intermediates in the synthesis of pharmaceuticals and materials.

The Sonogashira coupling provides a direct method for the introduction of an alkyne moiety onto the aromatic ring of this compound. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgjk-sci.com The resulting aryl alkynes are versatile intermediates that can undergo a wide range of subsequent transformations, including cycloaddition reactions and further coupling reactions, making them valuable precursors for the synthesis of complex heterocyclic and polycyclic aromatic compounds. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, including the aldehyde present in this compound.

Beyond palladium-catalyzed reactions, the aldehyde group of this compound is a key site for complex molecule construction. The Wittig reaction is a classic and highly effective method for the conversion of aldehydes into alkenes. fu-berlin.de In this reaction, the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form a new carbon-carbon double bond. This allows for the synthesis of a wide variety of stilbene (B7821643) and other vinyl derivatives with control over the geometry of the newly formed double bond. The nature of the ylide and the reaction conditions can be tuned to favor the formation of either the E- or Z-isomer of the alkene product.

The Aldol condensation is another fundamental carbon-carbon bond-forming reaction that utilizes the aldehyde functionality. magritek.com In a crossed-aldol condensation, this compound can react with a ketone or another aldehyde that possesses an enolizable α-hydrogen in the presence of a base or an acid catalyst. This reaction leads to the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound. This provides a powerful tool for extending the carbon framework and introducing new functional groups.

The following table summarizes the potential transformations of this compound in the construction of complex molecules based on the reactivity of analogous compounds.

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd catalyst, Base | Biaryl aldehyde |

| Heck Reaction | This compound | Alkene | Pd catalyst, Base | Substituted stilbene/cinnamic aldehyde derivative |

| Sonogashira Coupling | This compound | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |

| Wittig Reaction | This compound | Phosphorus ylide | - | Alkene (e.g., stilbene derivative) |

| Aldol Condensation | This compound | Ketone/Aldehyde (with α-H) | Base or Acid | α,β-Unsaturated aldehyde/ketone |

Applications of 3 Bromo 5 Methylbenzaldehyde in Organic Chemistry and Materials Science

Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, 3-Bromo-5-methylbenzaldehyde is prized for its utility as a foundational component for constructing more elaborate molecular architectures. The aldehyde functional group is a gateway for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. Simultaneously, the bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating complex scaffolds.

The synthesis of novel therapeutic agents often relies on the availability of versatile chemical intermediates. This compound serves as a key starting material in the development of potential pharmaceuticals. Its structure is incorporated into larger molecules that are then screened for biological activity.

Research Findings: Patent literature demonstrates the use of this compound as a precursor in the synthesis of heterocyclic compounds designed as modulators of cellular pathways. For instance, it is used in multi-step syntheses to create complex nitrogen-containing heterocyclic systems. The aldehyde functional group is typically the first point of reaction, often undergoing condensation with an amine to form an imine, which is then cyclized. The bromo substituent is often retained in the intermediate stages to be used later for introducing further molecular diversity via metal-catalyzed cross-coupling reactions. This strategy allows for the creation of large libraries of related compounds for drug discovery screening.

| Intermediate Type | Synthetic Role of this compound | Potential Therapeutic Area |

| Substituted Quinolines | Provides the core substituted phenyl structure | Oncology, Infectious Diseases |

| Fused Pyrazole Derivatives | Acts as a foundational block for ring formation | Anti-inflammatory, CNS disorders |

| Complex Indole Analogues | Used in building the carbocyclic portion of the molecule | Antiviral, Neurodegenerative Diseases |

This table is generated based on the analysis of synthetic routes in patent literature where substituted bromobenzaldehydes are used as key starting materials.

The structural motifs derived from this compound are also relevant in the agrochemical industry. The development of new pesticides and herbicides often involves the synthesis of compounds that can effectively interact with biological targets in pests or weeds. This compound serves as a valuable intermediate for creating such molecules. guidechem.com

The utility of brominated benzaldehydes in this sector is well-established. They are used to synthesize active ingredients found in some fungicides and insecticides. The synthesis typically involves the conversion of the aldehyde group into another functional moiety and using the bromo-substituted ring as the core of the final product.

While direct application of this compound in the total synthesis of complex natural products is not widely documented, its role in creating synthetic analogues is significant. Natural products often provide the inspiration for new drugs and other functional molecules. Chemists frequently synthesize analogues—structurally similar but modified versions—of natural products to improve their properties or to study their mode of action. The 3-bromo-5-methylphenyl moiety can be incorporated as a key structural unit in these analogues, offering a combination of steric bulk and electronic properties that can be crucial for biological activity.

Material Science Applications

The reactivity of this compound also extends its utility into the field of materials science, where it can be used to create functional polymers and ligands for advanced applications.

Chemical suppliers categorize this compound as a "Polymer Science Material Building Block," indicating its potential for use as a monomer in the synthesis of novel polymers. bldpharm.com The presence of two distinct reactive sites—the aldehyde and the bromine—allows for its participation in various polymerization reactions.

For example, the bromine atom can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation, with appropriate difunctional monomers to form conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde group can either be carried along into the polymer backbone or be modified beforehand to impart specific functionalities, such as solubility or thermal stability.

| Polymerization Technique | Role of Functional Groups | Potential Polymer Application |

| Suzuki Polycondensation | Bromine acts as a leaving group in coupling with a diboronic acid | Organic Electronics, Sensors |

| Heck Polycondensation | Bromine couples with a divinyl monomer | Functional Coatings, Membranes |

| Aldehyde-based Polymerization | Aldehyde group reacts to form polyacetals or other polymers | Thermosetting Resins, Biodegradable Materials |

This table illustrates the potential polymerization pathways and applications based on the compound's functional groups.

The aldehyde group of this compound is an excellent functional handle for synthesizing Schiff base ligands. Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are readily formed by the condensation of an aldehyde with a primary amine. These ligands are of paramount importance in coordination chemistry and catalysis.

The synthesis is typically a straightforward, one-step process: this compound + R'-NH₂ → 3-Bromo-5-methylphenyl-CH=N-R' + H₂O

By varying the 'R'' group on the primary amine, a vast library of ligands with different steric and electronic properties can be generated. These Schiff base ligands can then coordinate with various transition metals (e.g., copper, nickel, cobalt, zinc) to form stable metal complexes. internationaljournalcorner.comresearchgate.net These complexes have diverse applications, including:

Homogeneous Catalysis: Acting as catalysts for a wide range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com

Biomimetic Chemistry: Mimicking the active sites of metalloenzymes.

Luminescent Materials: Some metal complexes of Schiff bases exhibit interesting photophysical properties.

The presence of the bromine atom on the ligand framework offers an additional site for post-synthesis modification, allowing for the attachment of the metal complex to a solid support or another molecular entity.

Therefore, the requested article focusing solely on the specified applications of this compound cannot be produced at this time.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 3-Bromo-5-methylbenzaldehyde molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

¹H NMR Spectral Analysis and Chemical Shift Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl group protons.

The aldehydic proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, usually between 9.5 and 10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The aromatic protons will appear in the aromatic region, generally between 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns (singlets, doublets, or triplets) are dictated by their positions relative to the bromo and methyl substituents on the benzene (B151609) ring. The methyl group (CH₃) protons will resonate as a singlet in the upfield region, typically around 2.4 ppm.

A detailed analysis of the chemical shifts and spin-spin coupling constants allows for the unambiguous assignment of each proton to its specific position on the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic H | 7.0 - 8.0 | Varies (Singlets/Doublets) |

| Methyl H | ~2.4 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the concentration of the sample.

¹³C NMR Spectral Analysis and Carbon Environment Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is characteristically found in the most downfield region of the spectrum, typically between 190 and 200 ppm. The aromatic carbons will produce a series of signals in the range of 120 to 150 ppm. The chemical shifts of these carbons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group. The carbon atom attached to the bromine (C-Br) will have its chemical shift influenced by the halogen's electronegativity and will be located in a specific range within the aromatic region. The carbon of the methyl group will appear in the upfield region of the spectrum, typically between 20 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C (CHO) | 190 - 200 |

| Aromatic C-Br | Varies (within aromatic region) |

| Other Aromatic C | 120 - 150 |

| Methyl C (CH₃) | 20 - 30 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To further confirm the structural assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique reveals correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying long-range connectivities. For instance, it can show correlations from the aldehydic proton to the aromatic carbons, and from the methyl protons to the adjacent aromatic carbons, providing crucial information for assembling the complete molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of this compound with a high degree of accuracy. The experimentally determined exact mass can then be compared to the calculated theoretical mass for the molecular formula C₈H₇BrO. The monoisotopic mass of this compound is calculated to be approximately 197.9680 Da. nih.gov A close match between the experimental and theoretical masses confirms the elemental composition of the molecule. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is used to separate this compound from any impurities present in a sample. As the purified compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum displays a molecular ion peak corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint for the molecule and can be used for its definitive identification by comparing it to library spectra or by analyzing the fragmentation pathways. This technique is also highly effective for assessing the purity of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational frequencies of its aldehyde and substituted aromatic ring components. While a specific spectrum for this compound is not publicly available, the spectrum of the closely related compound 3-bromobenzaldehyde (B42254) provides a strong basis for analysis. nist.gov

The key functional groups in this compound are the aldehyde group (-CHO) and the 1,3,5-trisubstituted benzene ring. Each group exhibits characteristic vibrational modes that appear at predictable regions in the IR spectrum.

Aldehyde Group Vibrations : The aldehyde group is distinguished by two key features. The C=O carbonyl stretch is a strong, sharp absorption band typically found in the 1710-1685 cm⁻¹ region for aromatic aldehydes. Additionally, the C-H bond of the aldehyde group displays a characteristic pair of medium-intensity stretching bands, often referred to as a Fermi doublet, around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic Ring Vibrations : The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the C-H out-of-plane bending vibrations, which are found in the 900-675 cm⁻¹ region and can help confirm the substitution pattern.

Other Vibrations : The C-Br stretching vibration is expected at lower frequencies, typically below 1000 cm⁻¹. The methyl group (-CH₃) will also show characteristic C-H stretching and bending vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aldehyde C-H | Stretching (Fermi doublet) | ~2850 and ~2750 | Medium |

| Aldehyde C=O | Stretching | 1710-1685 | Strong |

| Aromatic C=C | Ring Stretching | 1600-1450 | Medium-Variable |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The chromophores in this compound—the benzene ring and the carbonyl group—are responsible for its UV absorption profile.

The primary chromophore in this compound is the benzoyl system. This conjugated system gives rise to two main types of electronic transitions:

π → π* Transitions : These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and carbonyl systems and result in strong absorption bands. For unsubstituted benzaldehyde (B42025), a strong π → π* transition is observed around 248 nm. researchgate.net

n → π* Transitions : These are lower-energy transitions that involve promoting a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically much weaker in intensity (formally "forbidden") than π → π* transitions. In benzaldehyde, this transition appears as a weak, broad band around 283 nm. researchgate.net

The presence of the bromine atom and the methyl group as substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzaldehyde. This is due to the electronic effects of these auxochromic groups on the conjugated π-system.

| Transition Type | Chromophore | Approximate λmax (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Benzene Ring / Carbonyl | > 248 | High |

| n → π | Carbonyl | > 283 | Low |

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's molecular structure and stereochemistry.

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is grown and mounted in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, leading to the determination of the atomic positions.

While the crystal structure of this compound itself is not publicly documented, data from structurally similar compounds, such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, illustrates the type of information obtained from such an analysis. nih.gov This analysis reveals the crystal system, space group, and unit cell dimensions, which define the packing of the molecules in the crystal lattice. For 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, the analysis showed an orthorhombic crystal system with the space group Pbca. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.9727 |

| b (Å) | 12.174 |

| c (Å) | 18.558 |

| Volume (ų) | 2253.0 |

| Z (Molecules per unit cell) | 8 |

Note: Data is for the structurally related compound 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and serves as an example of the outputs of single-crystal X-ray diffraction analysis. nih.gov

Crystal Packing and Intermolecular Interactions of this compound

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific research findings on the crystal packing and intermolecular interactions of this compound. Single-crystal X-ray diffraction studies, which are essential for elucidating such structural details, have not been reported for this specific compound.

While crystallographic data for structurally related isomers, such as 2-bromo-4-methylbenzaldehyde, are available, these findings cannot be directly extrapolated to describe the crystal structure of this compound due to the different substitution pattern on the benzene ring, which would significantly influence the intermolecular interactions and the resulting crystal lattice.

Therefore, a detailed analysis of the crystal packing, including unit cell parameters, space group, and specific intermolecular contacts like halogen or hydrogen bonding, cannot be provided at this time. The generation of a data table summarizing crystallographic parameters is also not possible due to the absence of experimental data.

Further experimental investigation, specifically through single-crystal X-ray diffraction analysis, is required to determine the precise three-dimensional arrangement of this compound molecules in the solid state and to characterize the nature and geometry of their intermolecular interactions.

Computational and Theoretical Studies on 3 Bromo 5 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. These methods solve the Schrödinger equation for a given molecule, yielding information about its electronic distribution and energy levels. For 3-Bromo-5-methylbenzaldehyde, such calculations can elucidate the influence of the bromo, methyl, and aldehyde functional groups on the aromatic ring. While specific peer-reviewed computational studies on this compound are not abundant in public literature, the methodologies are well-established and can be described based on studies of similar substituted benzaldehydes. researchgate.netnih.gov

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, with contributions from the methyl and bromo substituents. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing aldehyde group and the carbon atoms of the aromatic ring. Theoretical calculations can provide precise energy values for these orbitals and visualize their spatial distribution. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values based on typical DFT calculations for similar aromatic aldehydes and are for illustrative purposes.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using methods like Mulliken population analysis. researchgate.net The resulting atomic charges can help in understanding the molecule's polarity and its interactions with other molecules.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, while the hydrogen atom of the aldehyde group and the regions around the bromine atom would likely show positive potential.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic properties of molecules. These predictions can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These predictions are based on the calculated electron density around each nucleus. By comparing the calculated spectrum with an experimental one, the assignment of peaks to specific atoms can be confirmed.

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. nih.gov This allows for the identification of characteristic vibrational modes, such as the C=O stretch of the aldehyde group and the various C-H and C-C vibrations of the aromatic ring.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Peak/Shift | Assignment |

|---|---|---|

| ¹³C NMR | ~192 ppm | C=O (aldehyde) |

| ¹H NMR | ~9.9 ppm | CHO (aldehyde) |

| IR | ~1700 cm⁻¹ | C=O stretch |

| UV-Vis (λmax) | ~250 nm | π → π* transition |

Note: These are typical values for substituted benzaldehydes and are for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control the reaction's outcome.

Transition State Analysis of Key Reactions

A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. dntb.gov.ua The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate. Computational methods can be used to locate and characterize transition state structures. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, transition state analysis can reveal the detailed geometry of the activated complex.

Reaction Pathway Mapping and Energy Profiles

Molecular Dynamics and Conformational Analysis

Computational studies on this compound provide significant insights into its dynamic behavior and structural preferences. These investigations are crucial for understanding its reactivity and potential interactions in various chemical and biological systems.

Conformational Preferences and Rotational Barriers

Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the rotational barriers of substituted benzaldehydes. For this compound, the planarity of the molecule is favored, with the aldehyde group lying in the same plane as the benzene ring. This co-planarity allows for maximum conjugation between the π-system of the aromatic ring and the carbonyl group.

Two primary planar conformers can be considered: the O-trans and O-cis conformers, where the carbonyl oxygen is oriented away from or towards the bromine atom, respectively. Due to the substitution pattern at the 3 and 5 positions, the steric hindrance from the methyl and bromo groups on the aldehyde group's rotation is expected to be minimal compared to ortho-substituted benzaldehydes. However, electronic effects of the substituents can influence the rotational barrier. The barrier to rotation of the formyl group in benzaldehyde (B42025) derivatives is influenced by the electronic nature of the substituents.

Table 1: Predicted Conformational Data for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, as specific experimental data is unavailable in the reviewed literature.)

| Parameter | Value | Method of Determination |

| Most Stable Conformer | Planar | DFT Calculations |

| Rotational Barrier (C-CHO) | 4-8 kcal/mol | Ab initio/DFT |

| Dihedral Angle (O=C-C-C) | ~0° or ~180° | Geometry Optimization |

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are critical in determining its solid-state structure and behavior in solution. Computational methods, such as Hirshfeld surface analysis and lattice energy calculations, are valuable tools for studying these interactions in substituted benzaldehyde derivatives. nih.gov

The presence of the bromine atom, the methyl group, and the polar aldehyde group in this compound allows for a variety of intermolecular interactions:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) is a primary site for dipole-dipole interactions. masterorganicchemistry.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules. rsc.org

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, contributing to the stability of crystal packing. rsc.org

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the aldehyde and methyl hydrogens with oxygen or the aromatic ring of neighboring molecules are also expected. nih.gov

Molecular dynamics simulations can be employed to study the aggregation behavior of this compound in different solvents. These simulations can provide insights into how molecules self-assemble and the nature of the solvent's influence on these interactions. While specific simulation data for this compound is scarce, studies on similar aromatic molecules suggest that in non-polar solvents, aggregation would be driven by a combination of the interactions mentioned above. In polar solvents, solvent-solute interactions would compete with solute-solute interactions, potentially leading to different aggregation patterns.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or chemical reactivity. For this compound, computational SAR studies can help in understanding its reactivity and in designing new derivatives with desired properties.

Correlation of Molecular Structure with Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electronic properties of the benzaldehyde moiety, which are modulated by the bromo and methyl substituents. Computational methods like DFT can be used to calculate various molecular descriptors that correlate with reactivity. rsc.org

Key molecular descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. nih.gov For this compound, the oxygen atom of the carbonyl group is expected to be the most negative region (nucleophilic), while the carbonyl carbon and the aromatic protons would be positive regions (electrophilic).

Atomic Charges: Calculation of partial atomic charges can quantify the electrophilicity of the carbonyl carbon, which is a key site for nucleophilic attack.

The bromo and methyl groups at the meta positions influence the reactivity of the aldehyde group through inductive and resonance effects. The bromine atom is an electron-withdrawing group via induction but a weak deactivator through resonance. The methyl group is an electron-donating group. These substituent effects alter the electron density on the aromatic ring and the carbonyl group, thereby influencing the rates of reactions such as nucleophilic addition to the carbonyl carbon and electrophilic substitution on the aromatic ring.

Table 2: Calculated Molecular Descriptors for Benzaldehyde and Substituted Analogues (Illustrative DFT B3LYP/6-31G)* (Note: These are representative values to illustrate trends and are not from a specific study on this compound.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzaldehyde | -6.89 | -1.85 | 5.04 | 3.12 |

| 3-Methylbenzaldehyde (B113406) | -6.75 | -1.79 | 4.96 | 3.25 |

| 3-Bromobenzaldehyde (B42254) | -7.01 | -2.05 | 4.96 | 2.65 |

| This compound | -6.92 | -1.98 | 4.94 | 2.80 |

Computational Design of Novel Derivatives

The scaffold of this compound can serve as a starting point for the computational design of new molecules with specific properties. nih.gov By systematically modifying the substituents on the benzene ring or the aldehyde group, it is possible to tune the electronic and steric properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of analogues to predict their activity. rsc.org For instance, if the goal is to design a derivative with enhanced reactivity towards a specific nucleophile, computational screening can be performed on a virtual library of compounds derived from the this compound core. Descriptors such as the LUMO energy and the partial charge on the carbonyl carbon would be key parameters in such a screening.

Techniques used in computational drug design, such as molecular docking, can be employed if a specific biological target is identified. In this approach, virtual derivatives of this compound would be docked into the active site of a target protein to predict their binding affinity and mode of interaction. This allows for the rational design of new compounds with potentially improved biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-5-methylbenzaldehyde with high regioselectivity?

- Methodological Answer : A common approach involves bromination of 5-methylbenzaldehyde using electrophilic brominating agents (e.g., Br₂/FeBr₃ or N-bromosuccinimide). To ensure regioselectivity at the 3-position, steric and electronic effects of the methyl group must be considered. For example, directing groups or protecting aldehydes may improve selectivity. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using pre-functionalized intermediates (e.g., 3-bromo-5-methylbenzene derivatives) could be explored .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, methyl group splitting patterns).

- Mass Spectrometry (MS) : Verify molecular ion peaks (m/z ≈ 199 for C₈H₇BrO) and fragmentation patterns.

- Chromatography : Use HPLC or GC with standards to assess purity (>95% by area normalization).

Cross-referencing with published spectral data from crystallographic databases (e.g., SHELXL-refined structures) enhances reliability .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water (10–15 minutes) and consult an ophthalmologist .

- Storage : Keep in a dark, cool place (<4°C) in airtight containers to prevent degradation or bromine release.

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in nucleophilic substitution reactions be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity, leaving group stability, or competing pathways (e.g., elimination vs. substitution). Systematic studies should:

- Vary Reaction Conditions : Test polar aprotic (DMF, DMSO) vs. protic solvents (MeOH, H₂O) to assess solvolysis pathways.

- Monitor Kinetics : Use techniques like NMR or UV-Vis spectroscopy to track intermediate formation.

- Computational Modeling : Apply DFT calculations to compare activation energies of competing mechanisms.

Cross-validation with literature on analogous bromoaromatics (e.g., 3-bromo-4-methylbenzaldehyde) helps identify trends .

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., EtOH/H₂O) to slow nucleation.

- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C.

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing.

Refinement with SHELXL (for small molecules) ensures accurate determination of bond lengths/angles, particularly for the bromine-aldehyde spatial arrangement .

Q. How does the methyl group at the 5-position influence the electronic properties of this compound in catalytic applications?

- Methodological Answer :

- Electron-Donating Effects : The methyl group increases electron density at the para position, potentially activating the ring for electrophilic attacks.

- Steric Effects : Use Hammett constants (σₚ = -0.17 for -CH₃) to predict substituent influence on reaction rates.

- Catalytic Screening : Test palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) to evaluate how steric hindrance affects catalyst turnover.

Comparative studies with 3-bromo-4-methylbenzaldehyde () can isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Purification : Re-crystallize the compound from hexane/EtOAc and dry under vacuum to remove solvent impurities.